molecular formula C21H23NO4 B557235 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid CAS No. 88574-06-5

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid

Cat. No. B557235
CAS RN: 88574-06-5
M. Wt: 353.4 g/mol
InChI Key: FPCPONSZWYDXRD-UHFFFAOYSA-N
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, also known as 6-(Fmoc-amino)hexanoic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid is C26H32N2O6 . More detailed structural information, including NMR, HPLC, LC-MS, UPLC & more, can be found in the referenced documents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 624.78 . It is a solid at room temperature and should be stored in a dark place, sealed in dry, and under -20°C .

Scientific Research Applications

Organic Synthesis

FMOC-6-AMINOHEXANOIC ACID is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to the development of new materials and technologies.

Pharmaceuticals

In the pharmaceutical industry , FMOC-6-AMINOHEXANOIC ACID is used as a building block in the synthesis of various drugs . Its unique structure allows it to be incorporated into complex molecules, potentially leading to new therapeutic agents.

Agrochemicals

FMOC-6-AMINOHEXANOIC ACID also finds application in the agrochemical industry . It can be used in the synthesis of agrochemicals such as pesticides, herbicides, and fertilizers, helping to improve crop yields and food production.

Dyestuff

The compound is used in the dyestuff industry . It can be used in the synthesis of dyes and pigments, contributing to a wide range of colors and finishes in textiles, paints, and other materials.

PROTAC Linker

FMOC-6-AMINOHEXANOIC ACID can be used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other conjugation applications . PROTACs are a new class of drugs that work by recruiting the body’s own protein degradation machinery to selectively remove disease-causing proteins.

Bioconjugation

The compound’s terminal Fmoc-protected amine and carboxylic acid groups make it suitable for bioconjugation applications . Bioconjugation is the process of chemically linking two biomolecules together, and it is a key technique in fields such as drug delivery, vaccine development, and diagnostic testing.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPONSZWYDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008239
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid

CAS RN

88574-06-5
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution (“soln.”) of 6-aminohexanoic acid (1; 144 mg, 1.1 mmol) in 9% aq. Na2CO3 soln. (2.4 ml) was added a soln. of (9H-fluoren-9-yl)methyl succinimidyl carbonate (2; 337 mg, 1 mmol) in DMF (2.5 ml). After stirring for 1 h at room temperature (“r.t.”), the mixture was diluted with H2O (50 ml) and extracted twice with Et2O (2×20 ml). Then, the H2O phase was acified with conc. HCl soln. to pH 2 and extracted with AcOEt (5×30 ml). The organic (“org.”) layer was dried (MgSO4) and evaporated. The residue was crystallized in CHCl3/petroleum ether: 306 mg (86%) of 3. Colorless crystals. M.p. 116°. 1H-NMR (CDCl3): 7.80-7.55 (2m, H—C(1)(fmoc), H—C(4)(fmoc), H—C(5)fmoc, H—C(8)(fmoc); 7.45-7.25 (m, H—C(2)(fmoc), H—C(3)(fmoc), H—C(6)(fmoc), H—C(7)(fmoc); 4.45 (m, CH2O)(fmoc)); 4.2(m, H—C(9)(fmoc)); 3.25-3.0, 2.4, 1.8-1.3 (3m, NH(CH2)5CO). Anal. calc. for C21H23NO4 (353.42): C 71.37, H 6.56, N 3.96; found: C 71.35, H 6.65, N 3.93.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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